molecular formula C18H12F3N5O2 B2730506 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893929-62-9

6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2730506
CAS No.: 893929-62-9
M. Wt: 387.322
InChI Key: AONOIYFEUZDCCY-UHFFFAOYSA-N
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Description

6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a potent, selective, and irreversible inhibitor of Bruton's Tyrosine Kinase (BTK). It covalently binds to the cysteine-481 residue in the BTK active site , leading to sustained suppression of B-cell receptor (BCR) signaling pathways. This mechanism is critical for investigating the role of B-cells and myeloid cells in a range of pathological conditions. Its primary research value lies in the study of autoimmune diseases and hematological cancers, where it is used as a tool compound to explore the therapeutic potential of BTK inhibition. Researchers utilize this inhibitor in models of rheumatoid arthritis, lupus, and multiple sclerosis to elucidate the contribution of BTK to inflammation and autoantibody production . In oncology research, it is applied in the study of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL) to understand disease progression and overcome resistance mechanisms. The high selectivity of this compound helps researchers dissect complex signaling networks and validate BTK as a key node for therapeutic intervention.

Properties

IUPAC Name

6-benzyl-3-[4-(trifluoromethoxy)phenyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N5O2/c19-18(20,21)28-14-8-6-13(7-9-14)26-16-15(23-24-26)17(27)25(11-22-16)10-12-4-2-1-3-5-12/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONOIYFEUZDCCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Research has indicated that compounds within the triazolopyrimidine class exhibit significant anticancer properties. For instance, derivatives of triazolopyrimidine have been shown to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth . The unique trifluoromethoxy group enhances the compound's binding affinity to these targets.
  • Anti-inflammatory Properties
    • The compound is included in various screening libraries focused on anti-inflammatory agents. Its structural features suggest potential efficacy in modulating inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines .
  • Diabetes Management
    • Similar compounds have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism. The incorporation of triazole and pyrimidine moieties may enhance the selectivity and potency of these inhibitors . This suggests that the compound could be a candidate for further development in diabetes therapeutics.

Mechanistic Insights

The mechanism of action for compounds like 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves interaction with specific biological targets such as enzymes or receptors. The trifluoromethoxy substitution is known to increase lipophilicity and improve metabolic stability, which are advantageous for drug-like properties.

Case Study 1: Anticancer Screening

In a study evaluating various triazolopyrimidine derivatives for anticancer activity, it was found that those with trifluoromethoxy substitutions demonstrated enhanced cytotoxicity against breast cancer cell lines compared to their non-substituted counterparts. The study utilized a panel of assays to assess cell viability and apoptosis induction .

Case Study 2: DPP-IV Inhibition

A related compound was tested as a DPP-IV inhibitor with promising results showing an IC50 value of 18 nM. This suggests that similar triazolopyrimidine derivatives could be effective in managing type 2 diabetes by improving glycemic control .

Comparative Analysis of Triazolopyrimidine Derivatives

Compound NameActivity TypeIC50 Value (nM)Reference
Compound AAnticancer50
Compound BDPP-IV Inhibitor18
Compound CAnti-inflammatoryN/A

Mechanism of Action

The mechanism of action of 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, molecular weights, and properties of the target compound with its analogs:

Compound Name / CAS No. Substituents (Position 3 / 6) Molecular Weight (g/mol) Key Properties/Activities References
Target compound (1105195-38-7) 4-(Trifluoromethoxy)phenyl / Benzyl 297.19 High metabolic stability; electron-withdrawing substituent; discontinued commercially
3-(2-Chlorobenzyl)-6-(2,4-difluorobenzyl) analog (1326875-08-4) 2-Chlorobenzyl / 2,4-Difluorobenzyl 384.78 Increased lipophilicity; halogenated substituents may enhance target affinity
3-(4-Fluorobenzyl)-6-oxadiazole-piperazinyl analog (N/A) 4-Fluorobenzyl / Oxadiazole-piperazinyl 491.45 Oxadiazole introduces rigidity; piperazinyl group may improve solubility
3-(4-Bromobenzyl) analog (8a) 4-Bromobenzyl / None (unsubstituted) 340.13 Bromine enhances halogen bonding potential; used in glycoside derivative synthesis
6-Butyl-5-phenoxy-3-phenyl analog (N/A) Phenyl / Butyl + Phenoxy 404.42 Alkyl and aryloxy groups increase lipophilicity; structural analogs crystallize readily
Glycoside derivatives (e.g., Compound 11) 4-Bromobenzyl / Glycosyl-thio ~500–600 (estimated) Sugar moieties improve water solubility; acetylated forms confirmed by NMR/IR
Oxadiazole-containing analog (1040639-91-5) 3-Fluorobenzyl / Oxadiazole-dimethoxyphenyl 463.43 Oxadiazole enhances π-π interactions; dimethoxy groups modulate electronic effects

Key Differentiators of the Target Compound

    Biological Activity

    The compound 6-benzyl-3-[4-(trifluoromethoxy)phenyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazole and pyrimidine family known for its diverse biological activities. The structural features of this compound suggest potential applications in medicinal chemistry, particularly in antimicrobial and anticancer therapies.

    Chemical Structure

    The compound can be represented by the following molecular formula:

    • Molecular Formula: C17_{17}H14_{14}F3_3N5_5O
    • Molecular Weight: 373.32 g/mol

    Antimicrobial Activity

    Research indicates that compounds with triazole and pyrimidine moieties exhibit significant antimicrobial properties. A study highlighted that derivatives of triazole-fused pyrimidines demonstrated moderate to high activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . Specifically, compounds with trifluoromethyl substitutions have shown enhanced antibacterial activity compared to their non-substituted counterparts.

    Microorganism Minimum Inhibitory Concentration (MIC)
    Staphylococcus aureus1–8 μg/mL
    Escherichia coli2–16 μg/mL
    Candida albicans0.5–4 μg/mL

    Anticancer Activity

    The compound's potential as an anticancer agent has also been explored. In vitro studies have demonstrated that triazolo-pyrimidine derivatives can inhibit the proliferation of cancer cell lines. For instance, certain derivatives showed IC50_{50} values in the low micromolar range against human cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer) .

    The biological activity of the compound is believed to be linked to its ability to interfere with nucleic acid synthesis and function. Triazoles are known to inhibit enzymes involved in DNA replication and repair processes. The trifluoromethoxy group may enhance lipophilicity and cellular uptake, thereby increasing the compound's efficacy .

    Case Study 1: Antibacterial Efficacy

    In a comparative study, the antibacterial efficacy of several triazole derivatives was assessed against clinical isolates of MRSA. The compound exhibited a significant reduction in bacterial load when tested in vitro, outperforming standard antibiotics like norfloxacin .

    Case Study 2: Anticancer Properties

    A recent investigation into the anticancer properties of triazolo-pyrimidine derivatives found that one derivative had an IC50_{50} value of 5 μM against the MCF-7 cell line. This study suggests that modifications to the triazole ring can lead to enhanced cytotoxicity against cancer cells .

    Q & A

    Basic Research Questions

    Q. What synthetic routes are recommended for synthesizing 6-benzyl-3-[4-(trifluoromethoxy)phenyl]triazolopyrimidin-7-one, and how can reaction conditions be optimized?

    • Methodology : Multi-step synthesis typically involves forming the triazolopyrimidine core via cyclization reactions, followed by introducing substituents (e.g., benzyl and trifluoromethoxyphenyl groups). Key reagents include coupling agents like triphenylphosphine for ylide formation or Pd catalysts for cross-coupling .
    • Optimization : Reaction temperature (80–120°C), solvent choice (DMF or THF), and reaction time (12–24 hours) significantly affect yield and purity. For example, refluxing in acetonitrile with potassium carbonate improves nucleophilic substitution efficiency .

    Q. Which spectroscopic and analytical techniques are essential for structural confirmation of this compound?

    • Techniques :

    • NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and aromatic proton environments .
    • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and triazole ring vibrations .
    • High-resolution mass spectrometry (HRMS) for molecular formula validation .
    • X-ray crystallography (if crystals are obtainable) to resolve 3D conformation .

    Q. How can researchers assess the purity of the compound post-synthesis?

    • Methods :

    • HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
    • TLC (silica gel, ethyl acetate/hexane eluent) to monitor reaction progress.
    • Elemental analysis (C, H, N) to confirm purity ≥95% .

    Advanced Research Questions

    Q. What strategies can mitigate low yields in Suzuki-Miyaura coupling steps during synthesis?

    • Approach :

    • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts with optimized ligand ratios .
    • Pre-dry solvents (e.g., DMF) over molecular sieves to prevent hydrolysis of boronic acid reagents .
    • Monitor reaction progress via LC-MS to identify intermediate bottlenecks .

    Q. How do electronic effects of substituents (e.g., trifluoromethoxy vs. methoxy) influence the compound’s reactivity and biological interactions?

    • Analysis :

    • The trifluoromethoxy group is strongly electron-withdrawing, reducing electron density on the triazolopyrimidine core and altering π-π stacking with biological targets .
    • Computational modeling (DFT) can predict charge distribution and binding affinities to enzymes like kinases .

    Q. What computational tools are suitable for modeling the compound’s 3D structure and target interactions?

    • Tools :

    • Molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to kinase active sites .
    • Molecular dynamics simulations (GROMACS) to assess stability of protein-ligand complexes over time .
    • X-ray crystallography data (if available) to validate computational predictions .

    Q. How can contradictory biological activity data (e.g., IC₅₀ variations) across studies be resolved?

    • Resolution Strategies :

    • Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .
    • Validate compound stability in biological buffers via LC-MS to rule out degradation .
    • Compare cell-line-specific expression levels of target proteins (e.g., CDKs) using Western blotting .

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